molecular formula C12H14N2 B11905851 3-(Quinolin-6-YL)propan-1-amine CAS No. 465529-51-5

3-(Quinolin-6-YL)propan-1-amine

Cat. No.: B11905851
CAS No.: 465529-51-5
M. Wt: 186.25 g/mol
InChI Key: ONKNKHVCCSYQAD-UHFFFAOYSA-N
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Description

3-(Quinolin-6-YL)propan-1-amine is an organic compound that features a quinoline ring attached to a propan-1-amine group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-6-YL)propan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the reductive amination of quinoline-6-carbaldehyde with 3-aminopropan-1-ol, followed by cyclization and reduction steps . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-6-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Quinolin-6-YL)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-6-YL)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes . Additionally, the amine group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-6-YL)propan-1-amine is unique due to the presence of both the quinoline ring and the propan-1-amine group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Properties

CAS No.

465529-51-5

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-quinolin-6-ylpropan-1-amine

InChI

InChI=1S/C12H14N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h2,4-6,8-9H,1,3,7,13H2

InChI Key

ONKNKHVCCSYQAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCCN)N=C1

Origin of Product

United States

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